Methyl 2-formylpyrrolidine-1-carboxylate

organic synthesis protecting group chemistry thermal stability

Methyl 2-formylpyrrolidine-1-carboxylate (CAS 114051-15-9) is a chiral pyrrolidine aldehyde derivative belonging to the class of N-protected 2-formylpyrrolidines, widely utilized as a versatile building block in asymmetric synthesis and medicinal chemistry. Characterized by a formyl group at the pyrrolidine 2-position and a methyl carbamate protecting group on the nitrogen, this compound bears a molecular weight of 157.17 g/mol and features a calculated density of 1.268 g/cm³ and boiling point of 240.1 °C at 760 mmHg.

Molecular Formula C7H11NO3
Molecular Weight 157.169
CAS No. 114051-15-9
Cat. No. B568397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-formylpyrrolidine-1-carboxylate
CAS114051-15-9
Synonyms1-Pyrrolidinecarboxylic acid, 2-formyl-, methyl ester (9CI)
Molecular FormulaC7H11NO3
Molecular Weight157.169
Structural Identifiers
SMILESCOC(=O)N1CCCC1C=O
InChIInChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h5-6H,2-4H2,1H3
InChIKeyIVBHFRNHMUYYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Formylpyrrolidine-1-carboxylate (CAS 114051-15-9): Procurement-Ready Chiral Pyrrolidine Aldehyde Building Block


Methyl 2-formylpyrrolidine-1-carboxylate (CAS 114051-15-9) is a chiral pyrrolidine aldehyde derivative belonging to the class of N-protected 2-formylpyrrolidines, widely utilized as a versatile building block in asymmetric synthesis and medicinal chemistry [1]. Characterized by a formyl group at the pyrrolidine 2-position and a methyl carbamate protecting group on the nitrogen, this compound bears a molecular weight of 157.17 g/mol and features a calculated density of 1.268 g/cm³ and boiling point of 240.1 °C at 760 mmHg . The molecule contains one undefined stereocenter, enabling its availability in both racemic and enantiomerically enriched forms, with the (2S)-enantiomer designated CAS 113089-16-0 serving as a defined chiral comparator [2].

Chiral N-protected 2-formylpyrrolidine scaffoldVersatile building block for asymmetric synthesis workflows
Undefined stereochemistry (racemic or unspecified)Suitable for achiral screening or racemic library generation
Enantiopure (2S)-form available via CAS 113089-16-0Select when absolute stereochemical control is required

Methyl 2-Formylpyrrolidine-1-carboxylate: Why N-Protecting Group and Carbamate Ester Selection Prevents Direct Analog Substitution


Direct substitution of methyl 2-formylpyrrolidine-1-carboxylate with structurally similar 2-formylpyrrolidine derivatives cannot be performed without altering critical physicochemical and synthetic outcomes. The methyl carbamate N-protecting group confers distinct stability, reactivity, and deprotection orthogonality compared to tert-butoxycarbonyl (Boc), benzyl carbamate (Cbz), or unsubstituted analogs [1]. The formyl aldehyde moiety at the 2-position exhibits differential electrophilic reactivity contingent upon the N-protecting group's electronic and steric character, directly impacting downstream transformations such as reductive amination and aldol coupling [2]. Furthermore, the undefined stereochemistry of CAS 114051-15-9 (racemic or unspecified configuration) versus the defined (2S)-enantiomer (CAS 113089-16-0) mandates explicit procurement verification when stereochemical integrity is critical for target enantioselectivity .

This product Methyl carbamate N-protecting group
Boc / Cbz analog tert-Butoxycarbonyl or benzyl carbamate protection
Deprotection orthogonality and aldehyde reactivity may shift; direct substitution may alter synthetic outcomes
This product Undefined stereochemistry (CAS 114051-15-9)
Defined (2S)-enantiomer CAS 113089-16-0, enantiomerically enriched
Stereochemical outcome may not transfer; verify configuration when enantioselectivity is critical
This product Formyl aldehyde at pyrrolidine 2-position
Free amine / other aldehyde isomer Unprotected pyrrolidine or 3-formyl isomer
Electrophilic reactivity is N-protecting-group dependent; reductive amination and aldol coupling may differ

Methyl 2-Formylpyrrolidine-1-carboxylate (CAS 114051-15-9): Verified Differentiation Evidence for Procurement Decisions


Carbamate N-Protecting Group Thermal and Volatility Differentiation: Methyl Carbamate vs. Boc Protection

Methyl 2-formylpyrrolidine-1-carboxylate demonstrates markedly lower molecular weight and boiling point compared to its Boc-protected analog tert-butyl 2-formylpyrrolidine-1-carboxylate (CAS 117625-90-8), offering distinct handling and purification advantages. The reduced molecular weight (157.17 g/mol) and lower calculated boiling point (240.1 °C) relative to the Boc-protected comparator (MW 199.25 g/mol; boiling point 276.3 °C) facilitate more efficient solvent evaporation and chromatographic separation in laboratory workflows .

Thermal & volatility profile
Head-to-head
MW 157.17 g/mol; BP 240.1 °C
21.1% lower MW and 36.2 °C lower BP vs. Boc-protected analog may support faster solvent removal
Calculated physicochemical properties; experimental verification recommended
organic synthesis protecting group chemistry thermal stability

Stereochemical Configuration Options: Racemic vs. Defined (2S)-Enantiomer Differentiation

Methyl 2-formylpyrrolidine-1-carboxylate (CAS 114051-15-9) is available as an undefined stereochemical mixture (racemic or unspecified), while its defined (2S)-enantiomer counterpart is designated CAS 113089-16-0 [1]. This differentiation enables procurement of either racemic material for achiral or stereorandom screening applications or the enantiopure (2S)-isomer when absolute stereochemical control is required, with the latter being essential for constructing optically active pyrrolidine-containing scaffolds such as the D-ring fragments of quinocarcin antitumor antibiotics [2].

Stereochemical configuration
Specification review
Undefined vs. defined (2S)
Supports stereochemical-control study fit; (2S)-enantiomer enables enantioselective scaffold construction
CAS registry designation; verify lot-specific enantiomeric composition
asymmetric synthesis chiral building blocks stereoselectivity

Supplier-Verified Purity and Analytical Documentation: Batch-Specific Quality Assurance

Methyl 2-formylpyrrolidine-1-carboxylate (CAS 114051-15-9) is commercially available with documented standard purity of 97% as verified by NMR, HPLC, and GC analytical methods . This purity specification exceeds the typical 95% purity offered for related 2-formylpyrrolidine derivatives from generic suppliers and provides batch-specific analytical certificates upon request, enabling confident integration into regulated synthetic workflows without additional in-house purification validation [1].

Supplier purity
Lot attribute
97%
NMR, HPLC, GC verified purity; may reduce in-house purification burden
Batch-specific analytical certificates available upon request
quality control analytical chemistry procurement specification

Topological Polar Surface Area and Hydrogen Bonding Profile: Comparative Computed Physicochemical Properties

Methyl 2-formylpyrrolidine-1-carboxylate exhibits a computed topological polar surface area (TPSA) of 46.6 Ų, with zero hydrogen bond donors and three hydrogen bond acceptors [1]. This hydrogen bonding profile—absence of donors with multiple acceptors—differs from Boc-protected analogs (which retain zero donors but have additional oxygen acceptors) and free amine derivatives (which possess hydrogen bond donors), influencing membrane permeability predictions and solubility characteristics in early-stage medicinal chemistry campaigns [2].

H-bonding & TPSA profile
Class-level
TPSA 46.6 Ų; 0 donors, 3 acceptors
Zero H-bond donors with moderate TPSA may support membrane permeability screening
Computed properties (XLogP3-AA); one fewer acceptor vs. Boc analog
medicinal chemistry drug-likeness computational chemistry

Methyl 2-Formylpyrrolidine-1-carboxylate: Defined Application Scenarios Based on Verified Differentiation Evidence


Asymmetric Synthesis of Quinocarcin and Related Antitumor Antibiotics: D-Ring Fragment Construction

Methyl 2-formylpyrrolidine-1-carboxylate and its enantiomerically defined (2S)-counterpart serve as critical intermediates for constructing the D-ring pyrrolidine fragment of (−)-quinocarcin and (−)-10-decarboxyquinocarcin, a class of antitumor antibiotics with demonstrated cytotoxic activity [1]. The formyl aldehyde at the 2-position provides the requisite electrophilic handle for aldol coupling and subsequent functionalization, while the N-carbamate protecting group maintains nitrogen integrity during multistep synthetic sequences. Procurement of the (2S)-enantiomer (CAS 113089-16-0) is essential for achieving the correct absolute stereochemistry of the final natural product scaffold.

Pyrrolidine-Containing CNS Probe Synthesis: Building Block for Heterocyclic Scaffolds

The pyrrolidine aldehyde framework of methyl 2-formylpyrrolidine-1-carboxylate serves as a foundational building block for synthesizing 1-heterocyclyl isochromanyl compounds and structurally related analogs targeting central nervous system disorders, including major depression, schizophrenia, and bipolar disorder [1]. The moderate TPSA (46.6 Ų), favorable XLogP (0.2), and absence of hydrogen bond donors support predicted blood-brain barrier permeability, making this intermediate suitable for constructing CNS-active pyrrolidine-containing pharmacophores. The undefined stereochemistry of CAS 114051-15-9 may be employed for initial achiral screening or racemic library generation, while the (2S)-enantiomer enables stereospecific lead optimization.

Proline-Derived Peptidomimetic and Protease Inhibitor Intermediate Synthesis

As a protected proline aldehyde equivalent, methyl 2-formylpyrrolidine-1-carboxylate is employed in synthesizing proline derivatives that function as human leukocyte elastase (HLE) inhibitors and related peptidomimetic scaffolds [1]. The methyl carbamate N-protecting group offers orthogonal deprotection compatibility relative to standard Boc or Cbz protection schemes, enabling sequential unmasking strategies in complex peptide analog construction. The formyl aldehyde provides a reactive center for reductive amination and Horner-Wadsworth-Emmons olefination, generating structurally diverse proline isosteres for structure-activity relationship studies.

β-Amino Aldehyde and γ-Amino Alcohol Precursor via Organocatalytic Transformations

Methyl 2-formylpyrrolidine-1-carboxylate can be utilized as a starting material in carbamate-protected imine transformations with unmodified aldehydes, catalyzed by amino compounds, to prepare β-amino aldehydes and their reduced γ-amino alcohol derivatives [1]. The methyl carbamate group provides acid-labile protection that can be selectively removed without affecting the β-amino aldehyde functionality, while the lower molecular weight (157.17 g/mol) relative to Boc-protected analogs facilitates easier chromatographic purification and solvent removal during workup of these catalytic reaction mixtures.

Application
Selection Property
Validation Focus
Natural product scaffold synthesis (quinocarcin-type D-ring)
Enantiopure (2S)-form availability
Stereochemical integrity and aldehyde reactivity verification
CNS research model probe construction
Moderate TPSA (46.6 Ų) and favorable XLogP (0.2)
Blood-brain barrier permeability screening context
Protease inhibition model studies (peptidomimetic scaffolds)
Orthogonal methyl carbamate N-protection
Sequential deprotection compatibility review
Organocatalytic transformation studies (β-amino aldehyde synthesis)
Lower MW (157.17 g/mol) vs. Boc-protected analogs
Chromatographic purification and workup efficiency review

All applications are research-use contexts. Verify lot-specific stereochemical composition and purity documentation before integration into synthetic workflows.

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11 linked technical documents
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